molecular formula C13H13Cl2NO2 B1589061 (3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanol CAS No. 278597-30-1

(3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanol

Cat. No. B1589061
CAS RN: 278597-30-1
M. Wt: 286.15 g/mol
InChI Key: QKFSDLYZZTWMQG-UHFFFAOYSA-N
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Description

(3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanol, commonly referred to as 3-DCIPM, is a synthetic phenolic compound with a wide range of applications in the scientific research and laboratory settings. It is a colorless, odorless, crystalline solid with a melting point of approximately 200°C. 3-DCIPM has been used in numerous studies to investigate the effects of various compounds on biochemical and physiological processes such as gene expression, enzyme activity, cell proliferation, and protein synthesis.

Scientific Research Applications

Antibacterial Applications

This compound has been studied for its potential antibacterial properties. The presence of the dichlorophenyl group may contribute to its ability to inhibit bacterial growth. Research suggests that modifications in the structure of such compounds can result in a broad spectrum of biological activities, including antibacterial effects .

Antifungal Applications

Similar to its antibacterial uses, this molecule may also serve as a base for antifungal agents. The isoxazole ring, a common feature in many pharmacologically active molecules, could be responsible for disrupting fungal cell wall synthesis or function .

Anti-inflammatory Properties

Compounds with similar structures have been known to exhibit anti-inflammatory properties. The isopropyl group attached to the isoxazole ring might interact with enzymes or receptors involved in the inflammatory process, providing a pathway for developing new anti-inflammatory drugs .

Antioxidant Potential

The molecular structure suggests that it could act as an antioxidant. This activity is crucial in preventing oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer .

Cancer Research

The dichlorophenyl group has been associated with antitumor activities. This compound could be a precursor or a candidate for designing drugs aimed at cancer treatment, possibly through mechanisms involving cell cycle arrest or apoptosis induction .

Synthesis of Heterocyclic Compounds

Chalcones, which have structural similarities to this compound, are well-known intermediates for synthesizing various heterocyclic compounds. These heterocycles are significant in pharmaceuticals, agrochemicals, and dyes .

Enzyme Inhibition

Due to its unique structure, this compound might act as an enzyme inhibitor, potentially leading to therapeutic applications in diseases where enzyme regulation is disrupted, such as metabolic disorders or viral infections .

Chemical Research and Development

In chemical synthesis, this compound could be used to develop new synthetic pathways or as a building block for more complex molecules. Its structural features make it a valuable compound for chemical research and development .

Mechanism of Action

properties

IUPAC Name

[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO2/c1-7(2)13-8(6-17)12(16-18-13)11-9(14)4-3-5-10(11)15/h3-5,7,17H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFSDLYZZTWMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445844
Record name [3-(2,6-Dichlorophenyl)-5-(propan-2-yl)-1,2-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanol

CAS RN

278597-30-1
Record name [3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl]methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=278597-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(2,6-Dichlorophenyl)-5-(propan-2-yl)-1,2-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanol
Reactant of Route 2
(3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanol
Reactant of Route 3
(3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanol
Reactant of Route 4
(3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanol
Reactant of Route 5
(3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanol
Reactant of Route 6
(3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanol

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